8-Ethyl-6-oxa-9-azaspiro[4.5]decane
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Overview
Description
6-Oxa-9-azaspiro[4.5]decane,8-ethyl- is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure where a nitrogen atom is part of the ring system. The unique structure of 6-Oxa-9-azaspiro[4.5]decane,8-ethyl- makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-9-azaspiro[4.5]decane,8-ethyl- typically involves the use of commercially available reagents. One common method is the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out in a solvent such as tetrahydrofuran (THF) under controlled temperature conditions to yield the desired product.
Industrial Production Methods
Industrial production of 6-Oxa-9-azaspiro[4.5]decane,8-ethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-9-azaspiro[4.5]decane,8-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
6-Oxa-9-azaspiro[4.5]decane,8-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Oxa-9-azaspiro[4.5]decane,8-ethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-Oxa-9-azaspiro[4.5]decane,8-ethyl- can be compared with other similar compounds, such as:
8-methyl-6-oxa-9-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but with a methyl group instead of an ethyl group.
8-oxa-2-azaspiro[4.5]decane: This compound has an oxygen atom in the ring system, making it structurally similar but with different chemical properties.
The uniqueness of 6-Oxa-9-azaspiro[4.5]decane,8-ethyl- lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
8-ethyl-6-oxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19NO/c1-2-9-7-12-10(8-11-9)5-3-4-6-10/h9,11H,2-8H2,1H3 |
InChI Key |
YEXWSGXPJFZQCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC2(CCCC2)CN1 |
Origin of Product |
United States |
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